molecular formula C11H12O3 B037806 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde CAS No. 113731-26-3

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde

Cat. No. B037806
M. Wt: 192.21 g/mol
InChI Key: JUHIMJMPYMQYJE-UHFFFAOYSA-N
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Description

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is 2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is 1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3 . The Canonical SMILES for this compound is CC1(OCC2=C(C=CC=C2O1)C=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde include a molecular weight of 192.21 g/mol, a XLogP3-AA value of 1.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 192.078644241 g/mol .

Scientific Research Applications

  • Crystal Structure and Spectroscopic Properties : A related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was studied for its crystal structure stabilized by C-H-O hydrogen bonds, exhibiting cyclic centrosymmetric dimerization and a three-dimensional framework. This finding suggests potential applications in materials science or crystallography (Chen, 2016).

  • Organic Synthesis : The facile synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their 6-substituted 4-hydroxy-2-pyrones under mild conditions highlights potential applications in organic synthesis (Katritzky et al., 2005).

  • Ionic Liquid Promoted Knoevenagel Condensation : A study on the synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl) methylene]-1,3-dioxane-4,6-diones using ionic liquids suggests potential in green chemistry and organic synthesis (Shelke et al., 2009).

  • Synthesis of Biologically Active Compounds : Research on the synthesis of new pH-sensitive spin probes and biologically active α-Aminophosphonates indicates potential applications in biochemistry and medicinal chemistry (Kirilyuk et al., 2003), (Anonymous, 2019).

properties

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIMJMPYMQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
MA Mondal - 2008 - dspace.ncl.res.in
The thesis entitled “Studies Toward the Total Synthesis of Aspercyclide AC Macrocidin A and 4-epi-Stagonolide B by Employing Ring Closing Metathesis reaction” consists of four …
Number of citations: 0 dspace.ncl.res.in

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